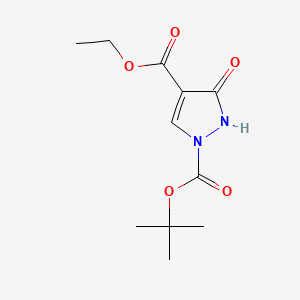
1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate is a chemical compound with the molecular formula C12H18N2O5. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Métodos De Preparación
The synthesis of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate typically involves multiple steps, including nucleophilic addition, intramolecular cyclization, and elimination reactions. One common synthetic route starts with the reaction of tert-butyl acetoacetate with hydrazine hydrate to form the pyrazole ring. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to enhance reaction efficiency .
Análisis De Reacciones Químicas
1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar compounds to 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate include other pyrazole derivatives such as:
- 1-tert-Butyl 3-hydroxy-4-methyl-1H-pyrazole-1,4-dicarboxylate
- 1-tert-Butyl 4-ethyl 3-methoxy-1H-pyrazole-1,4-dicarboxylate
- 1-tert-Butyl 4-ethyl 3-hydroxy-1H-pyrazole-1,5-dicarboxylate
These compounds share similar structural features but differ in the position and nature of substituents, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .
Propiedades
IUPAC Name |
2-O-tert-butyl 4-O-ethyl 5-oxo-1H-pyrazole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O5/c1-5-17-9(15)7-6-13(12-8(7)14)10(16)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAASDFPRJZEMMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(NC1=O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-Ethyl-4'-hydroxy-[1,1'-biphenyl]-3-carboxamide](/img/structure/B596469.png)
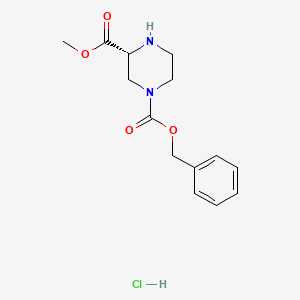

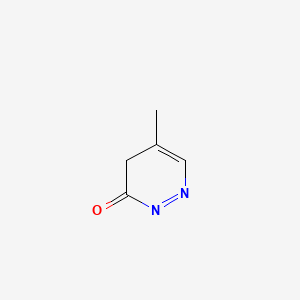
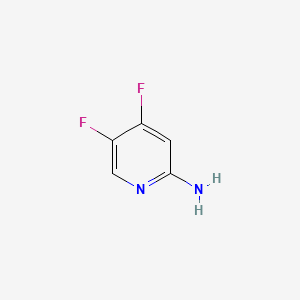
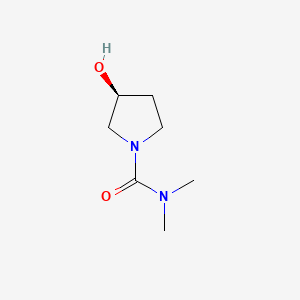
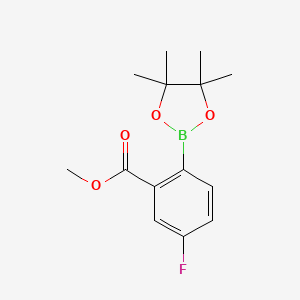
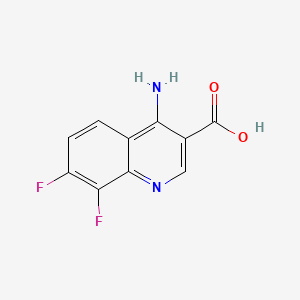
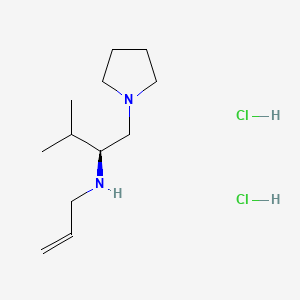
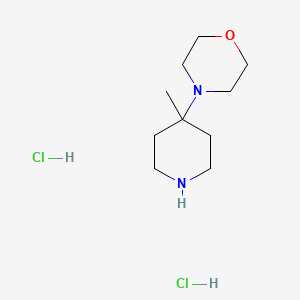

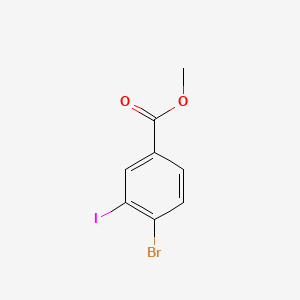
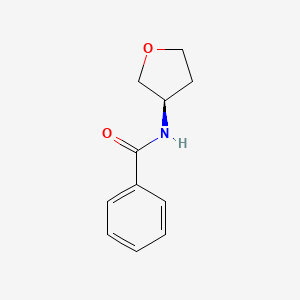
![3-Bromo-6-(methylthio)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B596492.png)
